molecular formula C12H16O B1457692 2,2-Dimethyl-3-(2-methylphenyl)propanal CAS No. 1220905-51-0

2,2-Dimethyl-3-(2-methylphenyl)propanal

Cat. No. B1457692
M. Wt: 176.25 g/mol
InChI Key: GBQOOQWVSSQQLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2,2-Dimethyl-3-(3-methylphenyl)propanal” and its derivatives has been described in a study . The compounds were obtained in middle yields from various substituted alkylaromatics, via bromination and alkylation .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,2-Dimethyl-3-(2-methylphenyl)propanal” include bromination and alkylation . These reactions were used to obtain the compound and its derivatives from various substituted alkylaromatics .

Scientific Research Applications

Catalytic Hydrogenation

2,2-Dimethyl-3-(3-methylphenyl)propan-1-ol, derived from 2,2-dimethyl-3-(3-methylphenyl)propionaldehyde, has been synthesized using NiB/SiO2 amorphous alloy as a catalyst. This process demonstrates high catalytic activity and selectivity, offering a viable route for the synthesis of related alcohols under moderate reaction conditions (Tang Lin-sheng, 2008).

Synthesis of Pyridazinones and Pyridazin-6-imines

2,2-Dimethyl-3-(2-methylphenyl)propanal serves as a key intermediate in the synthesis of new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines. This highlights its utility in the creation of novel organic compounds with potential applications in various fields, including pharmaceuticals (S. Sayed et al., 2002).

Fungicidal Activity

Stereoisomers of a morpholine derivative, including 2,6-dimethyl-4-[2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl]-morpholine, have been synthesized starting from a chiral precursor related to 2,2-dimethyl-3-(2-methylphenyl)propanal. These stereoisomers exhibited notable fungicidal activity, indicating the compound's potential in agricultural applications (D. Bianchi et al., 1992).

Supramolecular Structures

Research on compounds closely related to 2,2-dimethyl-3-(2-methylphenyl)propanal has led to the discovery of unique supramolecular structures. These structures have implications for understanding molecular interactions and could inform the design of new materials (J. N. Low et al., 2002).

Fragrance Ingredient Safety Assessment

A derivative of 2,2-dimethyl-3-(2-methylphenyl)propanal, 2,2-dimethyl-3-methyl-3-butenyl propanoate, has been assessed for safety as a fragrance ingredient. This highlights the compound's relevance in consumer products and its potential for widespread use (A. Api et al., 2020).

properties

IUPAC Name

2,2-dimethyl-3-(2-methylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQOOQWVSSQQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(2-methylphenyl)propanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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